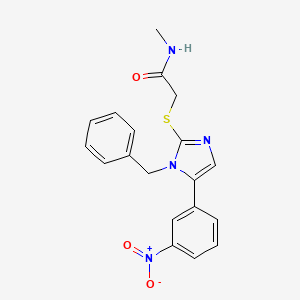

2-((1-苄基-5-(3-硝基苯基)-1H-咪唑-2-基)硫代)-N-甲基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide" is a chemical entity that appears to be structurally related to various heterocyclic compounds that have been synthesized and studied for their potential applications in medicinal chemistry and material science. Although the exact compound is not directly mentioned in the provided papers, the structural motifs such as imidazole, benzyl, nitrophenyl, and thioacetamide are common in the literature, suggesting that the compound may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that include the formation of imidazole rings, the introduction of nitrophenyl groups, and the attachment of thioacetamide moieties. For instance, asymmetric synthesis of similar compounds has been described, where amines react with 2-chloroacetyl chloride followed by a reaction with thiobenzimidazole to yield the final products . The synthesis of copper complexes with related ligands has also been reported, indicating that the compound of interest might also form complexes with metals .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, FTIR, MS, and elemental analysis . Single crystal X-ray diffraction has been used to determine the structures of copper complexes, which could be relevant for understanding the geometry and coordination environment of the compound if it were to form similar complexes .

Chemical Reactions Analysis

Compounds with similar structural features have shown reactivity towards various nucleophiles, leading to the formation of esters, amides, and heterocyclic rings . The presence of a nitrophenyl group could also influence the reactivity, as seen in the synthesis of N-substituted indole-2-thiols . Additionally, the reactivity of cyanoacetamide derivatives towards different reagents has been explored, resulting in the formation of polysubstituted thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using UV spectroscopy to determine pKa values, which provide insight into the acidity and protonation states of the molecules . The fluorescence properties of these compounds have also been investigated, with some showing emission upon excitation, which could suggest potential applications in material science or as fluorescent probes .

科学研究应用

合成与表征

该化合物属于苯并咪唑衍生物的更广泛类别,以苯环与咪唑部分的融合而闻名。该领域的研究涉及使用薄层色谱、红外光谱、1H-NMR 和质谱等技术合成和表征这些化合物,以评估其性质和潜在的生物活性 (R. Bhor, K. Sable, 2022)。另一项针对类似化合物进行的研究重点关注其合成和抗菌活性,强调了苯并咪唑衍生物在医学应用方面的化学多功能性和潜力 (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019)。

在生物学研究中的应用

抗菌和抗真菌剂:苯并咪唑衍生物的研究显示出显著的抗菌活性。这表明在对抗微生物感染方面具有潜在应用,强调了由于抗生素耐药性不断增加而需要新的化合物 (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019)。

抗炎活性:某些苯并咪唑衍生物已被评估其抗炎作用,为炎症相关疾病的新治疗方法提供了见解。通过大鼠足爪水肿法测试了这些化合物的功效,显示出作为抗炎剂的潜力 (R. Bhor, K. Sable, 2022)。

抗肿瘤活性:有研究表明苯并咪唑衍生物的合成和抗肿瘤活性的评估,表明一些化合物对抗各种癌细胞系表现出有希望的作用。这突出了苯并咪唑化合物在癌症治疗中的潜力 (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015)。

作用机制

未来方向

属性

IUPAC Name |

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-20-18(24)13-27-19-21-11-17(15-8-5-9-16(10-15)23(25)26)22(19)12-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNSADNFDMEANL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533210.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2533212.png)

![4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2533215.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2533216.png)

![N-[(4-Fluorophenyl)methyl]-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2533218.png)

![2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2533219.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2533222.png)

![[2-[(2-Chloro-6-fluorophenyl)methylthio]-4,5-dihydroimidazol-1-yl]-(2-furanyl)methanone](/img/structure/B2533224.png)

![2-[(5-Methylpyridin-2-yl)oxy]ethanol](/img/structure/B2533225.png)

![4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2533228.png)

![Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2533229.png)